molecular formula C10H15N3O5 B13918102 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13918102
M. Wt: 257.24 g/mol
InChI Key: VGYZEXPNNAEQKL-JVZYCSMKSA-N
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Description

This compound is a modified nucleoside analogue characterized by a pyrimidine-2,4-dione base (5-methyl substitution) linked to an oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

  • Stereochemistry: The oxolan ring has the absolute configuration 2R,3S,4S,5R, critical for biological interactions.
  • Functional Groups: A 3-amino group, 4-hydroxy group, and hydroxymethyl substituent on the sugar ring.
  • Molecular Formula: Based on analogues (e.g., ), the formula is likely C₁₀H₁₄N₄O₆ (estimated molecular weight ~286.25 g/mol).

This compound is structurally related to antiviral or antimetabolite nucleosides, where modifications to the sugar or base moieties alter enzymatic recognition, stability, and therapeutic efficacy .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

VGYZEXPNNAEQKL-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves the reduction of uridine. This reduction can be achieved using various reducing agents under specific conditions. Industrial production methods typically involve the use of high-pressure hydrogenation or catalytic reduction processes .

Chemical Reactions Analysis

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalytic metals (such as palladium or platinum), and various oxidizing agents. The major products formed from these reactions include uridine and 5-methyldihydrouridine .

Scientific Research Applications

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of Modified Nucleosides

The following table summarizes key structural and functional differences:

Compound Name (IUPAC) Substituents on Oxolan Ring Base Modification Molecular Weight (g/mol) Key Properties
Target Compound (1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) 3-NH₂, 4-OH, 5-CH₂OH 5-methyl ~286.25 High polarity (3 H-bond donors, 7 H-bond acceptors); potential RNA targeting
1-[(2R,3R,4S,5S)-4-Azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 4-N₃, 3-OH, 5-CH₂OH 5-methyl 283.24 Azide group increases reactivity (e.g., "click chemistry" applications)
2'-Deoxyuridine (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione) 2'-H (no hydroxyl) None 228.20 Reduced stability; used in DNA synthesis and radiosensitization
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione 5-F, dioxolane ring with 2-hydroxyethyl 5-fluoro 302.27 Fluorine enhances cytotoxicity (antimetabolite activity)
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 5-N₃, 3-OH, 4-OH None 313.22 Dual azide and diol groups enable bifunctional conjugation
Amino vs. Azido Substitutions
  • Azido derivatives (e.g., ) exhibit higher reactivity in Staudinger or copper-catalyzed azide-alkyne cycloadditions, whereas amino groups may participate in protonation or covalent modifications .
Hydroxymethyl vs. Hydroxyethyl Modifications
  • The hydroxymethyl group in the target compound enhances solubility (XLogP3 ≈ -0.9, similar to ) compared to hydroxyethyl in , which may increase lipophilicity and membrane permeability .
5-Methyl vs. 5-Fluoro Bases
  • The 5-methyl group in the target compound stabilizes the pyrimidine ring against enzymatic degradation, while 5-fluoro analogues () act as thymidylate synthase inhibitors, disrupting DNA synthesis .

Biological Activity

The compound 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as a derivative of pyrimidine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and highlighting key data on its efficacy and mechanisms of action.

Molecular Characteristics

The molecular formula for this compound is C9H13N3O5C_{9}H_{13}N_{3}O_{5} with a molecular weight of 243.22 g/mol. The structure features a pyrimidine ring substituted with a hydroxymethyl oxolane moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H13N3O5C_{9}H_{13}N_{3}O_{5}
Molecular Weight243.22 g/mol
Chemical StructureStructure

Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral activities. For instance, compounds similar to the one have been evaluated for their effectiveness against various viruses, including HIV and Cowpox virus. A computational screening study identified several arabinofuranosyl thymine derivatives as potential inhibitors against viral replication, suggesting that modifications in the structure can enhance antiviral activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, derivatives with similar structural characteristics demonstrated cytostatic effects against breast carcinoma (MCF-7) and cervical carcinoma (HeLa), with IC50 values indicating effective inhibition at micromolar concentrations. For example, one derivative showed an IC50 of 8.38 µg/ml against MCF-7 cells .

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interfere with nucleic acid synthesis and function. The pyrimidine ring is known for its role in DNA and RNA synthesis; thus, compounds that mimic nucleotides can effectively inhibit viral replication or cancer cell proliferation by acting as competitive inhibitors in nucleic acid metabolism .

Study 1: Antiviral Efficacy Against HIV

In a study conducted by researchers investigating the binding affinity of various compounds to HIV-1 reverse transcriptase, the compound exhibited promising results. Molecular docking studies revealed favorable interactions with key residues in the enzyme's active site, indicating potential as an effective inhibitor .

Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments assessed the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Basic: What synthetic strategies ensure stereochemical fidelity in the preparation of this compound?

The synthesis requires precise control over stereochemistry due to multiple chiral centers. Key steps include:

  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) or acetyl groups to protect hydroxyl and amine functionalities during glycosylation .
  • Glycosylation : Employing Schmidt or Vorbrüggen conditions to couple the pyrimidine dione with the oxolane moiety, ensuring β-selectivity .
  • Purification : Reverse-phase HPLC or chiral column chromatography to isolate enantiomerically pure fractions.
    Validation : 1H NMR^1\text{H NMR} coupling constants and X-ray crystallography confirm stereochemistry .

Basic: How is the compound characterized for purity and structural integrity?

Methodological approaches include:

  • Spectroscopy :
    • 1H/13C NMR^1\text{H/}^{13}\text{C NMR}: Assign peaks to verify substituent positions (e.g., 5-methyl at δ 1.8 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragment patterns.
  • Chromatography :
    • HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .

Advanced: What experimental designs resolve contradictions in reported enzymatic inhibition data?

Discrepancies arise from assay conditions or target selectivity. Strategies to address this:

  • Standardized Assays : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and enzyme concentrations across studies .
  • Competitive Binding Studies : Isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) and rule off-target effects .
  • Structural Analysis : Co-crystallization with target enzymes (e.g., thymidine kinase) to identify binding site interactions .
    Example : Fluorine substitution at C5 increases metabolic stability but reduces affinity for some kinases, explaining variability .

Advanced: How do modifications at the 5-methyl position influence biological activity?

Systematic substitutions reveal structure-activity relationships (SAR):

Substituent Effect Methodology
Trifluoromethyl (-CF3_3)Enhanced metabolic stabilityLC-MS/MS pharmacokinetic profiling in hepatocytes
Iodo (-I)Improved radiolabeling for imagingRadio-TLC and PET/CT in murine models
Bromo (-Br)Increased cross-coupling reactivitySuzuki-Miyaura reactions for prodrug synthesis
Key Insight : 5-Methyl optimizes base-pairing in nucleic acid analogs, while bulkier groups disrupt helicase interactions .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation via LC-MS; half-life (t1/2_{1/2}) <2 hrs in acidic conditions .
  • Oxidative Stability : Expose to H2 _2O2_2 or cytochrome P450 isoforms. NADPH-dependent metabolism detected via UV-Vis .
  • Lyophilization : Stabilize as a lyophilized powder under inert gas (N2_2) at -80°C for long-term storage .

Advanced: How can computational modeling guide the design of derivatives with improved target specificity?

  • Docking Studies : Use AutoDock Vina to predict binding poses with viral polymerases (e.g., HIV-1 RT). Modifications at C3-amino improve H-bonding with Asp113 .
  • MD Simulations : Analyze conformational flexibility of the oxolane ring; rigid analogs show higher specificity .
  • QSAR Models : Correlate logP values with cellular uptake (R2^2 = 0.89) to optimize hydrophilicity .

Advanced: What strategies mitigate cytotoxicity observed in in vitro studies?

  • Prodrug Approaches : Mask the 3-amino group with acetyl or PEGylated moieties, reducing off-target effects in HEK293 cells .
  • Lipid Conjugation : Attach sn-glycero-3-cytidine diate to enhance membrane permeability and reduce IC50_{50} by 60% .
  • Dose Optimization : Use Hill equation modeling to identify subtoxic concentrations (e.g., <10 μM) for antiviral assays .

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